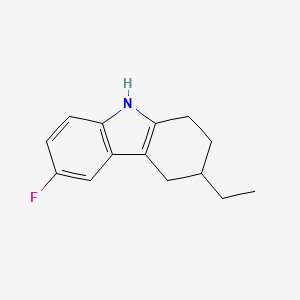

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Beschreibung

Eigenschaften

Molekularformel |

C14H16FN |

|---|---|

Molekulargewicht |

217.28 g/mol |

IUPAC-Name |

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole |

InChI |

InChI=1S/C14H16FN/c1-2-9-3-5-13-11(7-9)12-8-10(15)4-6-14(12)16-13/h4,6,8-9,16H,2-3,5,7H2,1H3 |

InChI-Schlüssel |

YFXNBGOJMQNSQI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fischer Indole Synthesis Approach

One of the most established methods for synthesizing tetrahydrocarbazole derivatives, including fluorinated variants, is the Fischer indole synthesis . This method involves the condensation of phenylhydrazine derivatives with cyclic ketones under acidic conditions and heat.

-

- 4-fluorophenylhydrazine hydrochloride

- Ethyl 4-oxocyclohexanecarboxylate or cyclohexanone derivatives

-

- Reflux in ethanol for 16 hours

- Acidic medium (often hydrochloric acid or similar)

Mechanism:

The hydrazine reacts with the ketone to form a hydrazone intermediate, which under heating rearranges to the tetrahydrocarbazole framework.Example Yield and Purification:

- Yields up to 98% reported

- Purification by recrystallization from heptane or ethyl acetate/heptane mixtures

This approach yields 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester , which can be further modified to introduce the 3-ethyl substituent by reduction or alkylation methods.

After obtaining the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole core or its ester derivatives, the introduction of the ethyl group at position 3 can be achieved by:

- Reduction of carboxylic acid derivatives to the corresponding alcohol followed by conversion to an alkyl halide and nucleophilic substitution with ethyl nucleophiles.

- Direct alkylation using ethyl halides under basic conditions targeting the 3-position on the tetrahydrocarbazole ring.

Specific protocols for this step are less frequently detailed in literature but typically involve standard organic synthesis techniques such as:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation | Converts carboxylic ester to alcohol |

| Halogenation | Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) | Converts alcohol to alkyl halide |

| Alkylation | Ethyl magnesium bromide (Grignard reagent) or ethyl lithium | Introduces ethyl group at C-3 |

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups on the carbazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the carbazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carbazole-1-ones or benzazonine-diones, while substitution reactions can introduce various functional groups onto the carbazole ring .

Wissenschaftliche Forschungsanwendungen

3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, certain derivatives of carbazole have been shown to inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key Observations:

- Fluorine Substitution : The 6-fluoro group in analogs like 6c enhances electronic effects and metabolic stability compared to methoxy or bromo substituents .

- Ethyl vs. Methyl Groups : While direct data on 3-ethyl substitution is lacking, highlights that reduced aromaticity (e.g., in 2,3,4,9-tetrahydro-1H-carbazole) decreases binding potency, suggesting that alkyl groups like ethyl may balance lipophilicity without compromising ring planarity .

- Scaffold Differences : Cyclopenta[b]indole derivatives (e.g., Compound 36 ) exhibit higher HCV NS5B inhibition than tetrahydrocarbazoles, emphasizing scaffold-specific activity .

Key Observations:

- XAT-Based Synthesis : and demonstrate efficient coupling of aryl diazonium salts with iodocyclohexanes, yielding fluorinated or methoxy-substituted carbazoles (70% yield for 6c ) .

- Scalability Challenges: Anti-prion derivatives (e.g., GJP14 analogs) require multi-step protocols with moderate yields (40–75%), highlighting the complexity of introducing amino/hydroxy groups .

Physicochemical Properties

- Molecular Weight and Solubility: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS 907211-31-8) has a molecular weight of 233.24 g/mol and ≥98% purity, typical for bioactive carbazoles .

Biologische Aktivität

3-Ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can be represented as follows:

- Molecular Formula : C14H16FN

- Molecular Weight : 217.287 g/mol

- CAS Number : 1494846-78-4

The presence of the ethyl and fluorine substituents significantly influences its biological activity.

Research indicates that 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole acts primarily as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor is involved in mediating allergic responses and inflammation. Antagonism of CRTH2 has therapeutic implications for conditions like asthma and allergic rhinitis .

Therapeutic Applications

The compound shows promise in treating various conditions:

- Allergic Disorders : It has been identified as a potential treatment for allergic asthma, rhinitis, and other inflammatory diseases due to its ability to inhibit Th2 cell activation .

- Anticancer Activity : Preliminary studies suggest that derivatives of carbazole compounds exhibit anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) cells .

Antimicrobial Activity

A study published in early 2024 evaluated the antimicrobial properties of carbazole derivatives. The findings indicated that modifications at specific positions on the carbazole structure could enhance activity against various bacterial strains. For instance, certain derivatives demonstrated MIC values comparable to established antibiotics .

In Vivo Studies

In vivo studies conducted on animal models have shown that 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole can reduce eosinophilic inflammation in models of allergic asthma. The results highlighted a significant decrease in airway hyperresponsiveness and inflammatory cell infiltration following treatment with this compound .

Data Summary Table

| Biological Activity | Mechanism | Therapeutic Potential |

|---|---|---|

| CRTH2 Receptor Antagonism | Inhibition of Th2 cell activation | Allergic asthma, rhinitis |

| Anticancer Activity | Induction of apoptosis in cancer cells | Lung and breast cancer |

| Antimicrobial Properties | Inhibition of bacterial growth | Broad-spectrum antibacterial use |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Fischer indole cyclization, starting from substituted cyclohexanones and phenylhydrazines. Key variables include solvent choice (e.g., acetic acid or ethanol), temperature (80–120°C), and catalyst (e.g., HCl or ZnCl₂). For example, analogous 6-chloro-tetrahydrocarbazoles achieved 92–98% yields using cyclohexanone and 4-chlorophenylhydrazine under reflux . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Validate purity using HPLC (>98%) and NMR .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use X-ray crystallography (e.g., SHELX programs ) for definitive confirmation. For derivatives lacking crystals, employ high-resolution mass spectrometry (HR-MS) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve substituent positions. For example, 6-bromo analogs were validated via HR-MS ([M+Na]⁺ = 310.131446) and NMR coupling patterns .

Q. What are the primary biological screening assays for this compound?

- Methodology : Initial screens focus on in vitro cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s targets ). Use IC₅₀ determination via dose-response curves (0.1–100 µM). For antiviral activity, employ plaque reduction assays (e.g., HCV NS5B polymerase inhibition ).

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in scale-up?

- Methodology : Explore green chemistry approaches, such as ionic liquid catalysts, to reduce byproducts . Monitor reaction kinetics via in-situ FTIR to identify bottlenecks. For example, thermal decarboxylation (180–200°C) of related carbazoles required Cu catalysis to suppress side reactions . Statistical optimization (DoE) can refine solvent ratios and heating rates.

Q. What strategies resolve contradictions in SAR data for carbazole derivatives?

- Methodology : When SAR conflicts arise (e.g., fluorine substitution enhancing metabolic stability but reducing solubility ), perform computational docking (AutoDock Vina) to assess steric/electronic effects. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For instance, CRTH2 receptor antagonists required substituent tuning to balance potency and solubility .

Q. How can crystallographic disorder in tetrahydrocarbazoles be modeled accurately?

- Methodology : Use SHELXL refinement with PART commands to model disordered cyclohexene rings (e.g., 6-methyl-1H-carbazole-1-thione, where C2A–C4A occupancy refined to 0.86/0.14 ). Apply damping factors to stabilize H-atom positions during least-squares cycles. Validate with residual density maps (R < 5%).

Q. What mechanistic insights explain dual neuroprotective and antidepressant effects?

- Methodology : Conduct transcriptomic profiling (RNA-seq) on treated neuronal cells to identify pathways like BDNF/TrkB or serotonin reuptake. Use CRISPR knockouts to confirm target relevance. For example, 2,3,4,9-tetrahydrocarbazoles reduced oxidative stress via Nrf2 activation in astrocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.